2-Chloro-5-(4-methylphenyl)benzoic acid

Description

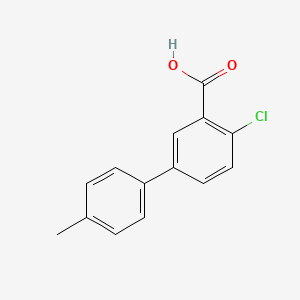

2-Chloro-5-(4-methylphenyl)benzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₁₄H₁₁ClO₂ and a molecular weight of 246.7 g/mol. Its structure features a chlorine atom at the 2-position and a 4-methylphenyl group at the 5-position of the benzoic acid core (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The methyl group enhances lipophilicity, while the chlorine atom influences electronic properties and reactivity .

Propriétés

IUPAC Name |

2-chloro-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCYJOGXBWEOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615768 | |

| Record name | 4-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179168-49-0 | |

| Record name | 4-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Another method involves the direct chlorination of 5-(4-methylphenyl)benzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of 2-Chloro-5-(4-methylphenyl)benzoic acid often employs large-scale batch or continuous processes. These methods typically involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The choice of chlorinating agent and reaction conditions can vary depending on the desired scale and efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding carboxylic acids or alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Pharmaceutical Compounds:

2-Chloro-5-(4-methylphenyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in producing angiotensin II antagonists, commonly known as Sartans, which are used to treat hypertension. The compound can be transformed into 2-(4-methylphenyl)benzonitrile, a key precursor in this synthesis pathway .

Table 1: Key Reactions Involving 2-Chloro-5-(4-methylphenyl)benzoic Acid

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Esterification | 2-(4-methylphenyl)benzoate | 47 | Tetrahedron, 1998 |

| Cross-Coupling | 2-(4-methylphenyl)benzonitrile | Variable | Angew. Chem. Int. Ed., 1995 |

Agrochemical Applications

Pesticide Development:

Research indicates that derivatives of 2-chloro-5-(4-methylphenyl)benzoic acid have been explored for their potential as agrochemicals. The compound's chlorinated structure enhances its bioactivity, making it suitable for developing pesticides and herbicides .

Case Study:

A study conducted on the efficacy of chlorinated benzoic acids revealed that certain derivatives exhibited significant herbicidal activity against common agricultural weeds, indicating their potential use in crop protection strategies.

Material Science

Polymer Additives:

In material science, 2-chloro-5-(4-methylphenyl)benzoic acid has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve resistance to environmental degradation, making it valuable for outdoor applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(4-methylphenyl)benzoic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Data for 2-Chloro-5-(4-methylphenyl)benzoic Acid and Analogs

Structural and Electronic Differences

- Substituent Effects :

- Electron-Donating Groups : The 4-methylphenyl group in the target compound increases electron density on the aromatic ring, reducing the acidity of the carboxylic acid (pKa ~2.8–3.2) compared to derivatives with electron-withdrawing groups like CF₃ (pKa ~1.5–2.0) .

- Bioisosteres : The tetrazole group in 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid acts as a carboxylic acid bioisostere, improving metabolic stability in drug candidates .

- Sulfonyl Groups : Sulfonyl-containing analogs (e.g., BAY-460 ) exhibit enhanced hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .

Physicochemical Properties

- Solubility :

- Thermal Stability : Derivatives with rigid substituents (e.g., tetrazolyl) exhibit higher melting points (>200°C) compared to the target compound (~180°C) .

Activité Biologique

2-Chloro-5-(4-methylphenyl)benzoic acid, a compound with a unique structure featuring both chlorine and methyl groups, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-(4-methylphenyl)benzoic acid is CHClO. The presence of the chlorine atom and the para-methylphenyl group enhances its reactivity and binding affinity to various biological targets.

The biological activity of 2-Chloro-5-(4-methylphenyl)benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carboxylic acid group allows for hydrogen bonding, while the chlorine atoms influence the compound's reactivity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including 2-Chloro-5-(4-methylphenyl)benzoic acid, exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cell growth in various cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| 2-Chloro-5-(4-methylphenyl)benzoic acid | TBD | Various Cancer Cell Lines |

| Tolfenamic Acid | 20 | Pancreatic Cancer |

| Anthranilic Acid Derivatives | <10 | Multiple Cancer Types |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro assays suggest that it can reduce pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition

Preliminary studies have indicated that 2-Chloro-5-(4-methylphenyl)benzoic acid may act as an inhibitor of certain enzymes involved in metabolic pathways. This includes inhibition of α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The IC50 values for these inhibitory activities are promising, with some derivatives showing potent effects .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Name | IC50 (µM) |

|---|---|---|

| α-Amylase | 2-Chloro-5-(4-methylphenyl)benzoic acid | TBD |

| α-Glucosidase | 2-Chloro-5-(4-methylphenyl)benzoic acid | TBD |

Case Studies

- Cancer Cell Line Studies : A study involving the treatment of pancreatic cancer cells with various benzoic acid derivatives showed that compounds similar to 2-Chloro-5-(4-methylphenyl)benzoic acid significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

- Inflammation Models : In models of lipopolysaccharide-induced inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-chloro-5-(4-methylphenyl)benzoic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of substituted benzoic acids often involves Friedel-Crafts acylation or Suzuki coupling for aryl-aryl bond formation. For regioselective functionalization, protect/deprotect strategies (e.g., using nitro or methoxy groups as directing groups) can guide substitution patterns. For example, regioselective ethylation of dihydroxybenzaldehyde intermediates has been employed in analogous systems to control substitution positions . Post-synthetic modifications, such as hydrolysis of nitriles or esters, yield the final benzoic acid. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize byproducts.

Q. Which crystallographic tools are recommended for resolving the crystal structure of 2-chloro-5-(4-methylphenyl)benzoic acid?

- Methodological Answer : The WinGX suite and SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and hydrogen bonding networks . Data collection should prioritize high-resolution (<1.0 Å) to accurately model disordered regions. Hydrogen atom positions can be refined using riding models or located via difference Fourier maps.

Q. How can purity and structural integrity be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic techniques (NMR, IR, HRMS) for cross-validation. For example, NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm), while IR identifies carboxylic acid O-H stretches (~2500–3000 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity ≥95% is typically required for crystallographic or biological studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2-chloro-5-(4-methylphenyl)benzoic acid?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set can calculate molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. Thermochemical accuracy is improved by including exact-exchange terms, as demonstrated in studies on analogous benzoic acid derivatives . Solvent effects (e.g., using PCM models) refine predictions for reaction pathways in polar media.

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can graph-set analysis elucidate supramolecular interactions?

- Methodological Answer : Hydrogen-bonding motifs (e.g., carboxylic acid dimers) dominate packing behavior. Graph-set analysis (using Etter’s formalism) categorizes interactions into chains (C), rings (R), or discrete (D) patterns. For example, the R(8) motif is common in benzoic acid dimers. Software like Mercury (CCDC) or PLATON can automate this analysis, correlating intermolecular interactions with thermal stability .

Q. How can structural derivatives of this compound be designed for targeting specific biological receptors (e.g., serotonin or dopamine receptors)?

- Methodological Answer : Pharmacophore modeling identifies critical functional groups (e.g., chlorine for lipophilicity, carboxylic acid for hydrogen bonding). Replace the 4-methylphenyl group with bioisosteres (e.g., pyridyl, morpholinyl) to enhance receptor affinity. In vitro binding assays (e.g., radioligand displacement) validate modifications. For example, benzamide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have shown dual antagonism for dopamine D2 and serotonin 5-HT3 receptors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.